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Compound of Interest

Compound Name: PP102

Cat. No.: B1576776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of PPQ-102, a

potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator

(CFTR) chloride channel.[1][2][3] This document details its mechanism of action, summarizes

key quantitative data, outlines experimental protocols, and provides visual representations of

its cellular impact.

Core Mechanism of Action: CFTR Chloride Channel
Inhibition
PPQ-102 is a cell-permeable pyrimido-pyrrolo-quinoxalinedione that acts as a highly potent

inhibitor of the CFTR chloride channel.[3] Unlike many other inhibitors, PPQ-102 is uncharged

at physiological pH, meaning its efficacy is not dependent on membrane potential.[2][4]

Electrophysiological studies have revealed that PPQ-102 does not block the channel pore

directly or alter its unitary conductance.[4] Instead, it modifies channel gating by stabilizing the

closed state of the CFTR channel.[2][4] This results in a marked reduction in channel activity

due to less frequent channel openings and a significant increase in the mean channel closed

time.[4] This action is thought to occur at the nucleotide-binding domain(s) on the intracellular

surface of the CFTR protein.[4]
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Mechanism of PPQ-102 action on the CFTR channel.

Quantitative Data Summary
The following tables summarize the quantitative effects of PPQ-102 treatment across various

experimental models.

Table 1: Potency and Efficacy of PPQ-102
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Parameter Value
Cell/Model
System

Comments Source

IC₅₀ ~90 nM

CFTR-

expressing

epithelial cells

Complete

inhibition of

CFTR chloride

current.

[1][2][4][5]

Inhibition of

CFTR Current
~65%

CFTR-

expressing FRT

cells

At 0.5 µM

concentration.
[4]

Channel Open

Probability (Pₒ)

Reduced from

0.50 to 0.14

Single-channel

patch clamp

At 1 µM

concentration.
[4]

Table 2: Effects of PPQ-102 on Polycystic Kidney Disease (PKD) Model

Concentration Effect Model System Comments Source

0.5 µM
~60% inhibition

of cyst formation

Neonatal kidney

organ culture

Prevents cyst

expansion.
[1][4]

2.5 µM
Near complete

absence of cysts

Neonatal kidney

organ culture

Prevents cyst

expansion.
[1][4][6]

5 µM
Near complete

absence of cysts

Neonatal kidney

organ culture

Prevents cyst

expansion and

reduces the size

of preformed

cysts.

[1][4][6]

Table 3: Selectivity Profile of PPQ-102
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Channel/Pathw
ay

Concentration Effect Cell System Source

Calcium-

activated Cl⁻

channels

10 µM and 20

µM

Little to no

inhibition

Cystic fibrosis

human bronchial

cells

[4]

Cellular cAMP

Production
10 µM

No significant

effect
CHO-K1 cells [4]

VRAC/LRRC8

Conductance
20-30 µM >85% inhibition N/A [7]

Regulatory

Volume

Decrease (RVD)

10 µM 30% inhibition N/A [7]

Regulatory

Volume

Decrease (RVD)

30 µM Full inhibition N/A [7]

Detailed Cellular Effects
The principal cellular effect of PPQ-102 is the potent and reversible inhibition of CFTR-

mediated chloride currents.[1] In permeabilized epithelial monolayers (e.g., T84 intestinal and

human bronchial cells), PPQ-102 inhibits forskolin-stimulated short-circuit current with an IC₅₀

well below 1 µM, achieving nearly 100% inhibition at higher concentrations.[4] Whole-cell

patch-clamp analysis in CFTR-expressing FRT cells confirms this potent inhibition and

demonstrates a linear current-voltage relationship, indicating a voltage-independent block

mechanism.[4]

PPQ-102 exhibits a degree of selectivity for CFTR. Studies have shown it does not significantly

inhibit calcium-activated chloride channels, nor does it affect basal or forskolin-stimulated

cellular cAMP production.[4] However, at higher concentrations (micromolar range), PPQ-102

can inhibit volume-regulated anion channels (VRAC/LRRC8) and the associated regulatory

volume decrease process.[7]
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In a neonatal kidney organ culture model, a key system for studying PKD, PPQ-102 has

demonstrated significant therapeutic potential.[2] CFTR-mediated fluid secretion is a major

driver of cyst expansion in PKD. PPQ-102 effectively prevents the formation and expansion of

cysts induced by cAMP agonists.[4] Furthermore, it can reduce the size of pre-formed cysts,

suggesting it could be used to not only halt but also reverse disease progression in this

context.[4][5]

In cultured airway epithelial cells (NCI-H292), PPQ-102 at a concentration of 1 µM has been

shown to increase the production of vascular endothelial growth factor-A (VEGF-A).[3] This

effect was linked to the triggering of epidermal growth factor receptor (EGFR) phosphorylation.

[3]

Experimental Protocols
Objective: To measure CFTR-dependent ion transport across a confluent epithelial cell

monolayer.

Methodology:

Human intestinal (T84) or bronchial epithelial cells are seeded at high density on

permeable filter supports and cultured until a confluent, high-resistance monolayer is

formed.

The filter support is mounted in an Ussing chamber, with apical and basolateral sides

bathed in identical physiological saline solutions. The system is maintained at 37°C and

gassed with 95% O₂/5% CO₂.

A voltage clamp is used to maintain the transepithelial potential difference at 0 mV, and the

resulting short-circuit current (Isc) is continuously recorded.

To isolate CFTR-mediated current, the basolateral membrane is permeabilized with

amphotericin B, and a transepithelial chloride gradient is established.

CFTR is maximally activated using a combination of agonists, typically 10 µM forskolin

and 100 µM IBMX.
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Once a stable stimulated Isc is achieved, PPQ-102 is added cumulatively to the apical

bath to determine a dose-response relationship and calculate the IC₅₀.

Objective: To study the effect of PPQ-102 on CFTR channel activity at the whole-cell and

single-channel level.

Methodology (Whole-Cell):

CFTR-expressing Fischer Rat Thyroid (FRT) cells are used.

The whole-cell configuration of the patch-clamp technique is established. The pipette

solution contains a low Cl⁻ concentration, while the bath solution contains a high Cl⁻

concentration.

Membrane potential is held at a constant value, and voltage steps are applied to generate

current-voltage (I-V) relationships.

CFTR is activated with 10 µM forskolin.

PPQ-102 is added to the bath solution, and the inhibition of the whole-cell CFTR chloride

current is measured.

Methodology (Cell-Attached Patch for Single Channel):

A high-resistance seal is formed between the patch pipette and the membrane of a CFTR-

expressing cell.

The patch is excised or remains cell-attached. The pipette contains CFTR activators (e.g.,

PKA, ATP).

Single-channel currents are recorded at a fixed membrane potential (e.g., +80 mV).

PPQ-102 (e.g., 1 µM) is added, and changes in channel open probability (Pₒ), mean open

time, and mean closed time are analyzed.

Objective: To assess the efficacy of PPQ-102 in preventing and reversing cyst formation.

Methodology:
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Embryonic kidneys are harvested from E13.5 mice.

The kidneys are placed on a porous membrane support and cultured in a defined medium.

To induce cyst formation, the culture medium is supplemented with a CFTR agonist such

as 8-Br-cAMP.

For prevention studies, PPQ-102 (at concentrations from 0.5 µM to 5 µM) is added to the

medium at the start of the culture period along with the agonist.

For reversal studies, cysts are allowed to form for several days in the agonist-containing

medium, after which PPQ-102 is added.

Kidneys are cultured for 3-4 days, and cyst formation is monitored daily using light

microscopy.

The efficacy of PPQ-102 is quantified by measuring the total area occupied by cysts

relative to the total kidney area.
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Experimental workflow for the kidney organ culture model.
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Objective: To determine if PPQ-102 affects cellular cAMP levels.

Methodology:

Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate plates.

Cells are treated with either vehicle control, 10 µM PPQ-102, 20 µM forskolin (positive

control), or a combination of forskolin and PPQ-102.

Following incubation, the cells are lysed.

The concentration of cAMP in the cell lysates is quantified using a commercially available

cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Results are compared between treatment groups to assess the effect of PPQ-102 on

basal and forskolin-stimulated cAMP levels.
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[https://www.benchchem.com/product/b1576776#cellular-effects-of-ppq-102-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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